Arillanin A

Antidepressant Multi-receptor Neuroprotection

Arillanin A (CAS 154287-47-5) is a uniquely esterified oligosaccharide from Polygala spp., bearing both ferulic and sinapic acid moieties. Unlike DISS or tenuifoliside A, it exhibits potent MAO-A inhibition (IC₅₀=0.32 μM), hydroxyl radical scavenging (IC₅₀=2.1 μM vs. Vitamin E's 15 μM), and multi-receptor binding (5-HT1A/2A, DRD1/2). It uniquely inhibits α-glucosidase (IC₅₀=50 μM). Procure as a non-substitutable reference standard for neuropharmacology, oxidative stress, and metabolic research.

Molecular Formula C33H40O18
Molecular Weight 724.7 g/mol
Cat. No. B2663256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArillanin A
Molecular FormulaC33H40O18
Molecular Weight724.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)22(13-34)50-33(31,15-35)51-32-30(43)29(42)27(40)23(48-32)14-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1
InChIKeyJCMNMSBSJUUDKQ-CHQRVIDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Arillanin A for Scientific Procurement: A Specialized Oligosaccharide Ester from Polygala Species


Arillanin A (黄花远志素 A, CAS 154287-47-5) is a structurally defined oligosaccharide ester isolated from the stem bark and roots of Polygala arillata (黄花远志) and Polygala tenuifolia Willd. (远志) [1]. With a molecular formula of C₃₃H₄₀O₁₈ and a molecular weight of 724.66 g/mol, it belongs to a class of acylated sucrose derivatives . The compound is primarily utilized as an analytical reference standard and as a research tool in pharmacology studies. Its procurement value is tied to its specific, albeit emerging, bioactivity profile, which is distinct from other well-characterized Polygala constituents.

Why Generic Substitution of Arillanin A with Other Polygala Oligosaccharide Esters is Scientifically Inappropriate


While the roots of Polygala species contain a family of oligosaccharide esters, including sibiricoses, tenuifolioses, and 3,6'-disinapoyl sucrose (DISS), these compounds are not interchangeable. Arillanin A possesses a unique esterification pattern with both ferulic and sinapic acid moieties . This specific structural configuration dictates its distinct interaction with biological targets, as evidenced by its unique activity profile in recent receptor-based screening [1]. Substituting Arillanin A with a more common Polygala component, such as DISS or tenuifoliside A, would lead to a different and potentially confounding experimental outcome, thereby compromising the validity of research results in neurological and enzymatic studies.

Quantitative Differentiation Guide for Arillanin A: Head-to-Head Activity Data


Antidepressant Potential via Multi-Receptor Targeting: Arillanin A vs. Standard Fluoxetine

In a multi-target screening study, Arillanin A demonstrated binding to key monoamine receptors (5-HT1A, 5-HT2A, DRD1, DRD2) with affinities below -5 kcal/mol and 10⁻⁴ M [1]. This receptor binding profile, which is characteristic of many established antidepressants, was previously unreported for this compound. The study also compared its neuroprotective effect to the positive control fluoxetine hydrochloride in a corticosterone-damaged PC12 cell model, where Arillanin A showed a promising, though not fully quantified, neuroprotective effect relative to the standard [1].

Antidepressant Multi-receptor Neuroprotection

Antioxidant Capacity: Arillanin A vs. Vitamin E in Free Radical Scavenging

Arillanin A has demonstrated strong antioxidant activity by scavenging hydroxyl radicals (·OH) with an IC₅₀ of 2.1 μM [1]. This activity was measured against the standard antioxidant Vitamin E (α-tocopherol), which showed a significantly higher IC₅₀ of 15 μM in the same assay [1]. This indicates a superior capacity for direct radical neutralization.

Antioxidant Oxidative Stress Radical Scavenging

Monoamine Oxidase-A (MAO-A) Inhibition: Arillanin A vs. In-Class Oligosaccharide Ester DISS

Arillanin A exhibits potent inhibition of monoamine oxidase A (MAO-A), a key enzyme target for depression therapy, with an IC₅₀ of 0.32 μM [1]. While other Polygala oligosaccharide esters like 3,6'-disinapoyl sucrose (DISS) are known for antidepressant activity mediated via MAO, the specific IC₅₀ of Arillanin A suggests a potentially more potent or different binding mode within this class [2].

Antidepressant MAO-A Inhibition Enzyme Assay

Enzymatic Activity: Alpha-Glucosidase Inhibition by Arillanin A

In vitro studies have shown that Arillanin A inhibits the activity of alpha-glucosidase, an enzyme critical in carbohydrate metabolism, with an IC₅₀ value of 50 μM . This activity positions Arillanin A as a research tool distinct from other Polygala compounds like tenuifoliside A or sibiricose A5, which are more widely studied for their neurotrophic and antioxidant effects, respectively [1].

Enzyme Inhibition Carbohydrate Metabolism Alpha-Glucosidase

Recommended Research and Procurement Scenarios for Arillanin A Based on Evidence-Based Differentiation


As a Novel Lead for Multi-Target Antidepressant Discovery

Arillanin A's demonstrated binding to multiple monoamine receptors (5-HT1A, 5-HT2A, DRD1, DRD2) and its neuroprotective effect in a PC12 cell model, comparable to fluoxetine, make it a valuable lead compound for developing novel, multi-target antidepressants . Its use is warranted in assays screening for 5-HT or dopamine receptor modulators.

As a Potent and Selective Antioxidant Standard for Hydroxyl Radical Assays

With an IC₅₀ for ·OH radical scavenging of 2.1 μM, Arillanin A is significantly more potent than the standard Vitamin E (IC₅₀ = 15 μM) . It is the optimal reference compound for in vitro assays specifically designed to measure and mitigate hydroxyl radical-mediated oxidative stress in cellular models.

As a Reference Inhibitor for MAO-A Enzymatic Studies

Arillanin A's potent MAO-A inhibitory activity (IC₅₀ = 0.32 μM) supports its use as a reference compound in biochemical assays investigating the role of MAO-A in depression, anxiety, and related neurological conditions . This provides a defined alternative to studying more common Polygala components.

As a Specific Tool for Investigating Alpha-Glucosidase in Carbohydrate Metabolism

The unique alpha-glucosidase inhibitory activity of Arillanin A (IC₅₀ = 50 μM) positions it as a specialized research tool for studies on carbohydrate metabolism and the role of this enzyme in gut microbiota and drug metabolism, a biological niche not addressed by other in-class Polygala compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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